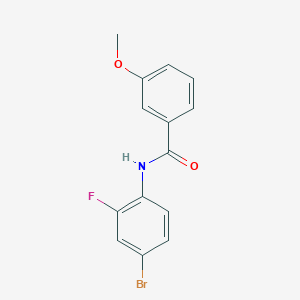![molecular formula C16H15N3O5 B5867779 N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as MNAC, is a small molecule that has gained attention in the scientific community due to its potential use in cancer treatment. MNAC belongs to a class of compounds called imidazoles, which have been shown to have anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are overexpressed in many types of cancer and play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer treatment. However, it has been found to have some side effects, such as liver toxicity and decreased white blood cell count.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has several advantages for lab experiments, such as its low toxicity in normal cells and tissues and its ability to inhibit cancer cell growth. However, its synthesis method is complex and requires several steps, which can be time-consuming and expensive. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. One direction is to optimize its synthesis method to make it more efficient and cost-effective. Another direction is to conduct more in vitro and in vivo studies to further understand its mechanism of action and potential side effects. Additionally, N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide could be combined with other anti-cancer drugs to enhance its efficacy and minimize its side effects.
Métodos De Síntesis
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can be synthesized through a multi-step process starting with 2-methylphenol and 4-nitrobenzenecarboxylic acid. The first step involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylacetophenone. This is followed by the reaction of 2-methylacetophenone with phosgene to form 2-methylphenyl isocyanate. The final step involves the reaction of 2-methylphenyl isocyanate with 4-nitrobenzenecarboxylic acid to form N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11-4-2-3-5-14(11)23-10-15(20)24-18-16(17)12-6-8-13(9-7-12)19(21)22/h2-9H,10H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKOXSUGVDATQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)
![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)



![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)

![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)